2-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)acetamide
Overview
Description
2-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromophenyl group and a dimethoxyphenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)acetamide typically involves the reaction of 4-bromoaniline with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the acetamide group can lead to the formation of amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide in acetone or other nucleophiles in polar aprotic solvents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted phenylacetamides.
Oxidation Reactions: Products include quinones or other oxidized derivatives.
Reduction Reactions: Products include corresponding amines.
Scientific Research Applications
2-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The bromophenyl and dimethoxyphenyl groups may interact with enzymes or receptors, leading to modulation of their activity. The acetamide moiety can form hydrogen bonds with biological molecules, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)acetamide
- 2-(4-fluorophenyl)-N-(2,4-dimethoxyphenyl)acetamide
- 2-(4-methylphenyl)-N-(2,4-dimethoxyphenyl)acetamide
Uniqueness
2-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The combination of bromophenyl and dimethoxyphenyl groups provides a distinct chemical profile that can be exploited for various applications in research and industry.
Properties
IUPAC Name |
2-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3/c1-20-13-7-8-14(15(10-13)21-2)18-16(19)9-11-3-5-12(17)6-4-11/h3-8,10H,9H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZQWFQLGAAHKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CC2=CC=C(C=C2)Br)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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